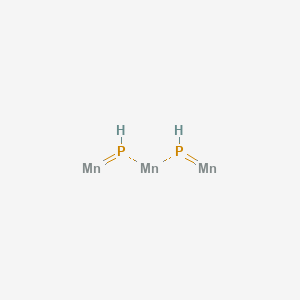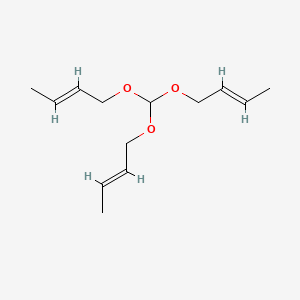
Manganese;phosphanylidenemanganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;phosphanylidenemanganese is a compound with the molecular formula Mn3P2. Manganese is a gray or reddish-white metal that is very hard and brittle . It is frequently used in the production of steel .
Chemical Reactions Analysis
Manganese compounds have characteristic reactions. For instance, manganese ions (Mn²⁺) react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese is a gray or reddish-white metal that is very hard and brittle . It has a melting point of 1246°C, a boiling point of 2061°C, and a density of 7.3 g/cm³ .Scientific Research Applications
Agriculture: Nano-fertilizers
Manganese-based nanomaterials (NMs) have shown great potential as alternatives to conventional Manganese fertilizers . They can promote the uptake of mineral elements and enhance the enzymatic activities of antioxidant systems in plants . For example, a study showed that Manganese dioxide (MnO2) and Manganese tetroxide (Mn3O4) NMs promoted the growth of hydroponically grown rice .
Biomedical Applications
Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties . Scientists are focusing on the development of new Manganese-based nanoparticles due to their indispensable utilities .
Diagnostics and Chemodynamic Therapy of Cancers
Manganese-based multifunctional nano-platforms have been used in Chemodynamic Therapy (CDT) therapy, including multimodal synergistic treatments related to CDT and imaging-guided tumor therapy .
Environmental Science
Manganese-based NMs can be used to investigate the environmental risks and effects on plant growth . For instance, a study investigated the physiological effects of MnO2 and Mn3O4 NMs on inter-root exposure of hydroponically grown rice .
Nanotechnology
Due to their small size and high specific surface area, Manganese-based NMs exhibit distinct optical, electrical, magnetic, chemical, and mechanical properties . This makes them suitable for various applications in the field of nanotechnology .
Material Science
Manganese, being one of the most abundant metals on earth, predominantly exists in nature as MnO2 or Mn3O4, which is an important raw material in many applications .
Safety and Hazards
Future Directions
While there is limited information on the future directions of Manganese;phosphanylidenemanganese, research on manganese-based nanoparticles for biomedical applications suggests potential future directions . Additionally, the development of novel layered materials, such as MnPSe3 as anodes for lithium-ion batteries, has been suggested .
Mechanism of Action
Target of Action
Manganese (Mn) is an essential heavy metal that plays many functional roles in metabolism . It acts as an activator and co-factor of hundreds of metalloenzymes in organisms . The primary targets of manganese are these metalloenzymes, where it often replaces other metal ions like Mg (II) due to its similar ion characteristics .
Mode of Action
Manganese interacts with its targets, the metalloenzymes, by activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis . This interaction results in changes in various processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in organisms .
Biochemical Pathways
Manganese affects several biochemical pathways. It plays a crucial role in redox reactions, phosphorylation, decarboxylation, and hydrolysis . These processes are integral to respiration, amino acid synthesis, lignin biosynthesis, and hormone regulation . Manganese also influences the oxygen-evolving complex of photosystem II, Mn superoxide dismutase, and oxalate oxidase .
Pharmacokinetics
The pharmacokinetics of manganese involve its absorption, distribution, metabolism, and excretion (ADME). Manganese is known to cross the blood-brain barrier . Following intravenous injection, uptake in the brain was observed (0.86%ID/g, 1 day post-injection), and following inhalation of aerosol, uptake in the brain was also noted (0.31%ID/g, 1 day post-inhalation) . Uptake in salivary gland and pancreas were observed at 1 day post-injection (0.5 and 0.8%ID/g), but to a much greater degree from intravenous injection (6.8 and 10%ID/g) .
Result of Action
The molecular and cellular effects of manganese’s action are diverse. It can lead to oxidative stress, inflammation, excitotoxicity, and mitophagy . Transcriptional dysregulations involving Yin Yang 1, RE1-silencing transcription factor, transcription factor EB, and nuclear factor erythroid 2-related factor 2 could be targets of manganese neurotoxicity therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese. For instance, Mn²⁺ has been found to act as an environmental inhibitor of Pseudomonas aeruginosa biofilms . It stimulates phosphodiesterase RbdA activity to reduce the signaling molecule c-di-GMP levels, thereby hindering polysaccharide production and biofilm formation but enhancing dispersion .
properties
IUPAC Name |
manganese;phosphanylidenemanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mn3P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.778 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese;phosphanylidenemanganese | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





